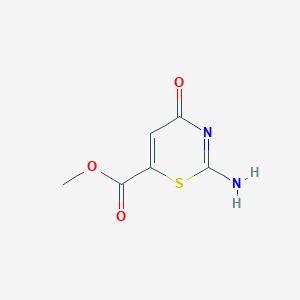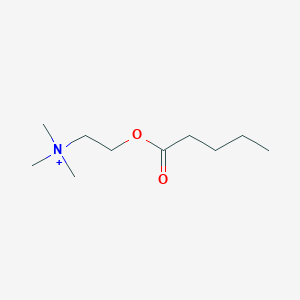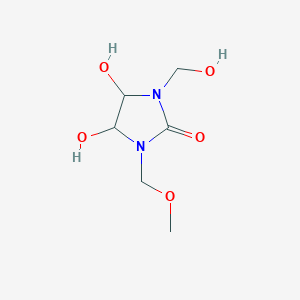
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (MOTQC) is a heterocyclic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery and development.
Mechanism Of Action
The mechanism of action of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound has also been shown to interfere with the function of certain proteins in cells, which may contribute to its anticancer properties.
Biochemical And Physiological Effects
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate in lab experiments is its unique structure, which makes it useful in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to better understand the compound's biochemical and physiological effects, as well as its mechanism of action. Finally, the compound's potential as a probe for studying the function of certain proteins in cells should be further explored.
Synthesis Methods
The synthesis of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methyl chloroformate. This reaction results in the formation of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological systems. The compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used as a probe for studying the function of certain proteins in cells.
properties
CAS RN |
17891-06-4 |
|---|---|
Product Name |
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate |
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
InChI Key |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)











